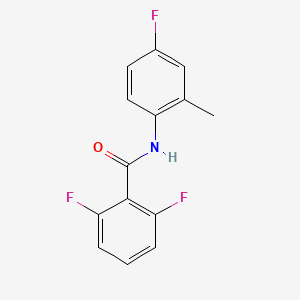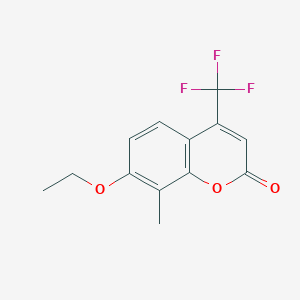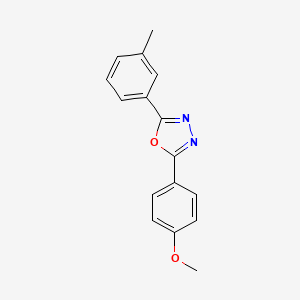![molecular formula C14H10F3N3O2S B5874106 N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It is widely used in scientific research for its ability to modulate glutamate signaling.
作用機序
TFB-TBOA inhibits glutamate transporters by binding to their substrate-binding site. This results in the accumulation of extracellular glutamate and the modulation of glutamate signaling. TFB-TBOA is a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to modulate glutamate signaling in several brain regions, including the hippocampus, striatum, and cortex. It has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. Additionally, TFB-TBOA has been shown to enhance the efficacy of certain antidepressant drugs.
実験室実験の利点と制限
One advantage of TFB-TBOA is its potency and selectivity for glutamate transporters. This allows for precise modulation of glutamate signaling without affecting other neurotransmitter systems. However, TFB-TBOA is a relatively new compound, and its long-term effects on the brain are not well understood. Additionally, its complex synthesis method and high cost may limit its use in some research settings.
将来の方向性
There are several future directions for research involving TFB-TBOA. One area of interest is the role of glutamate transporters in neurological disorders, and how TFB-TBOA may be used as a therapeutic agent. Additionally, further studies are needed to understand the long-term effects of TFB-TBOA on the brain and its potential for neuroprotection. Finally, the development of more potent and selective glutamate transporter inhibitors may provide new insights into the role of glutamate signaling in the brain.
合成法
TFB-TBOA can be synthesized using a multistep process starting with 2-(trifluoromethyl)-1H-benzimidazole. The benzimidazole is first reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with aniline to form the final product, TFB-TBOA. The synthesis of TFB-TBOA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
TFB-TBOA is widely used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in many physiological processes, including learning and memory. Glutamate transporters regulate the extracellular concentration of glutamate, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and Parkinson's disease.
特性
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)13-18-11-7-6-9(8-12(11)19-13)20-23(21,22)10-4-2-1-3-5-10/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWHKICXWVEODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)
![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)



![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)

![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)

![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
